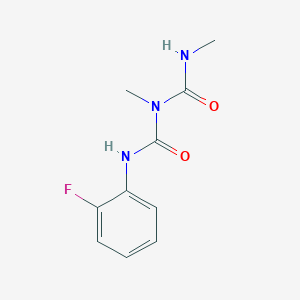

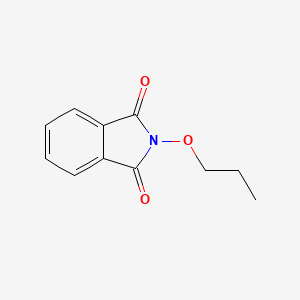

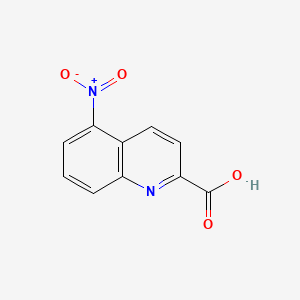

![molecular formula C17H14N2O3S B3060632 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione CAS No. 59618-77-8](/img/structure/B3060632.png)

3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione

説明

Spirocyclic compounds, such as the one you’re asking about, are a significant class of compounds in medicinal chemistry. They are defined as a bicycle connected by a single fully-substituted carbon atom . These structures are inherently highly 3-dimensional, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves multicomponent reactions (MCRs), which are useful tools for the efficient synthesis of heterocyclic compounds due to their environmental friendliness, atomic economy, and green specifications .Molecular Structure Analysis

The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

Spirocyclic compounds can be synthesized through various chemical reactions. For instance, a novel approach for diastereoselective synthesis of spiro [indoline-3,2’-pyrrole] derivatives involves a three-component reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of DABCO under low power microwave .Physical And Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can vary greatly depending on their specific structure. Some general properties include high 3-dimensionality and improved physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability compared to the respective monocyclic structure .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “3’-(4-Methoxyphenyl)spiro[3H-indole-3,2’-thiazolidine]-2,4’-(1H)-dione”:

Anticancer Activity

Research has shown that spiro compounds, including 3’-(4-Methoxyphenyl)spiro[3H-indole-3,2’-thiazolidine]-2,4’-(1H)-dione, exhibit significant anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways critical for cancer cell survival . Their unique structure allows them to target specific enzymes and receptors involved in cancer progression.

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The spiro structure is known to disrupt microbial cell walls and membranes, leading to cell death. This makes it a promising candidate for developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance .

Anti-inflammatory Effects

Studies have indicated that 3’-(4-Methoxyphenyl)spiro[3H-indole-3,2’-thiazolidine]-2,4’-(1H)-dione possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .

Photodynamic Therapy

In the field of photodynamic therapy (PDT), 3’-(4-Methoxyphenyl)spiro[3H-indole-3,2’-thiazolidine]-2,4’-(1H)-dione has been explored as a photosensitizer. When activated by light, it produces reactive oxygen species that can selectively destroy cancer cells or pathogens. This application is particularly useful in treating localized infections and tumors.

Anticancer properties of spiro compounds Antimicrobial activity of spiro compounds Anti-inflammatory effects of spiro compounds : Neuroprotective applications of spiro compounds : Antioxidant activity of spiro compounds : Antidiabetic potential of spiro compounds : Antiviral activity of spiro compounds : Photodynamic therapy applications of spiro compounds

将来の方向性

The field of spirocyclic compounds is a rapidly evolving area of research with many potential applications in medicinal chemistry. Future research will likely continue to explore new synthetic strategies, investigate the biological activity of these compounds, and develop more efficacious and selective analogs .

特性

IUPAC Name |

3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-12-8-6-11(7-9-12)19-15(20)10-23-17(19)13-4-2-3-5-14(13)18-16(17)21/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJZCFZGIVVNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369727 | |

| Record name | 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59618-77-8 | |

| Record name | 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

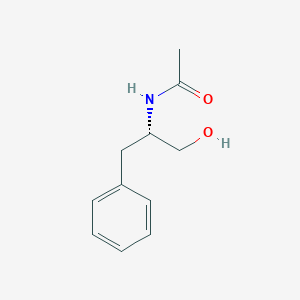

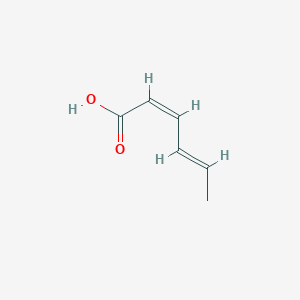

![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)

![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)